molecular formula C14H13ClN2O4S B2642210 2-chloro-N-(4-methoxy-3-methylbenzenesulfonyl)pyridine-4-carboxamide CAS No. 1375207-34-3

2-chloro-N-(4-methoxy-3-methylbenzenesulfonyl)pyridine-4-carboxamide

Cat. No. B2642210
CAS RN: 1375207-34-3
M. Wt: 340.78
InChI Key: YEXKJLZUOAQARI-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(4-methoxy-3-methylbenzenesulfonyl)pyridine-4-carboxamide” is likely a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitutions to add the chloro, methoxy, and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various substituents (chloro, methoxy, and carboxamide groups) attached at the 2, 4, and N positions. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a nitrogen-containing aromatic compound, this molecule could participate in various chemical reactions. The presence of the electron-rich nitrogen in the pyridine ring could make it susceptible to electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridine derivatives are used in pharmaceuticals and could interact with biological systems in various ways. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2-chloro-N-(4-methoxy-3-methylphenyl)sulfonylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-9-7-11(3-4-12(9)21-2)22(19,20)17-14(18)10-5-6-16-13(15)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXKJLZUOAQARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methoxy-3-methylbenzenesulfonyl)pyridine-4-carboxamide

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